N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide

Catalog No.
S846556
CAS No.
1823349-25-2
M.F
C11H21NO2S
M. Wt
231.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1...

CAS Number

1823349-25-2

Product Name

N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide

IUPAC Name

N-tert-butyl-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide

Molecular Formula

C11H21NO2S

Molecular Weight

231.36 g/mol

InChI

InChI=1S/C11H21NO2S/c1-10(2,3)12-15(13,14)11(6-7-11)8-9-4-5-9/h9,12H,4-8H2,1-3H3

InChI Key

BXVAGNDPQWGKII-UHFFFAOYSA-N

SMILES

CC(C)(C)NS(=O)(=O)C1(CC1)CC2CC2

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1(CC1)CC2CC2

Here's what we can glean from scientific databases:

  • Chemical Suppliers

    NCCPS can be purchased from a few chemical suppliers, but the product descriptions typically focus on availability and basic properties, with no mention of research applications [, , ].

  • Absence of Research Publications

    A search of scientific databases like PubMed and Google Scholar yielded no results for NCCPS, suggesting a lack of published research on this specific molecule.

Future Research Potential:

The lack of current research doesn't preclude NCCPS from having potential scientific applications. Its structure suggests some interesting avenues for future exploration:

  • Organic Synthesis: The molecule contains a sulfonamide functional group, which is a common moiety in pharmaceuticals and other bioactive molecules []. NCCPS could serve as a starting material or intermediate in the synthesis of novel compounds.
  • Material Science: The cyclopropane rings and tert-butyl group could impart interesting properties, making NCCPS a candidate for investigation in material science applications.

N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide is a chemical compound characterized by its unique structure, which includes a tert-butyl group and cyclopropylmethyl moiety attached to a sulfonamide functional group. Its molecular formula is C₁₁H₁₅N₁O₂S, and it has a molecular weight of approximately 231.36 g/mol . This compound is recognized for its potential applications in medicinal chemistry and pharmaceutical research.

. These include:

  • Nucleophilic Substitution: The sulfonamide nitrogen can undergo nucleophilic attack, leading to the formation of new derivatives.
  • Deprotonation: The sulfonamide group can be deprotonated under basic conditions, increasing its nucleophilicity.
  • Formation of Sulfonamides: This compound can react with different amines to create a variety of sulfonamide derivatives, expanding its utility in synthetic chemistry.

N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide exhibits notable biological activity, particularly in the context of medicinal chemistry. Preliminary studies suggest that it may possess:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Some derivatives have been explored for their potential in cancer treatment due to their ability to inhibit specific cellular pathways.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for further pharmacological studies .

The synthesis of N-(tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide typically involves several key steps:

  • Formation of Cyclopropylmethyl Halide: Cyclopropylmethyl bromide or chloride is synthesized from appropriate precursors.
  • N-Alkylation: The cyclopropylmethyl halide is reacted with tert-butylamine in the presence of a base to form the corresponding N-alkylated product.
  • Sulfonation: The final step involves the introduction of the sulfonamide group through reaction with a sulfonyl chloride or an equivalent sulfonating agent.

These methods allow for the efficient production of this compound while maintaining high purity levels suitable for research applications .

N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide has several applications in scientific research:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals, particularly in antibiotic and anticancer drug discovery.
  • Biochemical Research: The compound is utilized in studying enzyme mechanisms and cellular processes due to its potential inhibitory effects.
  • Material Science: Its unique structural properties may lend themselves to applications in polymer science and materials development .

Studies on the interactions of N-(tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide with biological targets are crucial for understanding its mechanism of action. Key areas include:

  • Binding Affinity: Investigating how well this compound binds to specific enzymes or receptors.
  • Synergistic Effects: Evaluating its effectiveness in combination with other therapeutic agents.
  • Metabolic Stability: Assessing how metabolic pathways affect the bioavailability and efficacy of this compound.

These studies contribute valuable insights into its potential therapeutic uses and safety profiles .

Several compounds share structural similarities with N-(tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
N-(tert-butyl)-1-methylcyclopropane-1-sulfonamideMethyl instead of cyclopropylmethylDifferent biological activity profile
N-cyclopropyl-N-methylsulfonamideNo tert-butyl groupSimpler structure, varying reactivity
N-(isobutyl)-1-cyclopropylethanesulfonamideIsobutyl groupPotentially different pharmacokinetics

These compounds illustrate the diversity within the sulfonamide class and highlight how slight modifications can lead to significant differences in biological activity and application potential .

Cyclopropane Ring Formation Strategies

The nucleophilic substitution approach for cyclopropane formation in N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide synthesis primarily involves carbenoid intermediates and activated methylene compounds. The Simmons-Smith reaction represents the foundational methodology for cyclopropane ring construction through nucleophilic substitution mechanisms [2].

The cyclopropane ring formation typically occurs through a three-step process. First, zinc carbenoid species are generated from diiodomethane (CH₂I₂) and zinc-copper couple, forming the active nucleophilic species. The reaction proceeds via nucleophilic attack of the zinc carbenoid on alkene substrates at temperatures ranging from -10°C to 0°C in tetrahydrofuran or 2-methyltetrahydrofuran solvents . The mechanistic pathway involves frontside nucleophilic substitution rather than backside displacement, particularly when the cyclopropane ring is embedded in stabilizing bicyclic structures [2].

Table 1: Cyclopropane Ring Formation Conditions

MethodTemperatureSolventYieldKey Features
Simmons-Smith-10°C to 0°CTHF/2-MeTHF60-70%Stereochemical control
[2+1] Cycloaddition25°CDCM78%Dichlorocarbene intermediates
One-pot synthesis80°CToluene/TEA75-85%No intermediate isolation

Alternative nucleophilic substitution approaches utilize dichlorocarbene intermediates generated from chloroform and strong bases under phase-transfer conditions. This [2+1] cycloaddition strategy provides access to cyclopropane derivatives with different electronic properties compared to traditional Simmons-Smith conditions .

The ring strain energy of cyclopropanes (29.0 kcal/mol) makes them particularly susceptible to nucleophilic attack, especially when electron-withdrawing groups are present [3]. Computational studies at the MP2/6-31G(d,p) level demonstrate that the mechanistic landscape changes significantly when cyclopropane rings are embedded in stabilizing frameworks, with frontside nucleophilic substitution becoming favored over backside displacement [2].

Sulfonamide Functionalization Techniques

Sulfonamide group introduction in N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide follows established nucleophilic substitution pathways involving sulfonyl chlorides and amine nucleophiles. The primary methodology involves reaction of cyclopropane-containing sulfonyl chlorides with tert-butylamine in the presence of triethylamine or pyridine as base .

The sulfonamide functionalization occurs through nucleophilic attack of the amine nitrogen on the electrophilic sulfur center of the sulfonyl chloride. This process follows the Hinsberg reaction mechanism, where primary and secondary amines react with sulfonyl chlorides to form stable sulfonamide linkages [4] [5]. The reaction conditions typically require polar aprotic solvents such as dichloromethane at 25°C to optimize both yield and selectivity .

Table 2: Sulfonamide Functionalization Conditions

ReagentBaseSolventTemperatureYieldReaction Time
Sulfonyl chlorideTEADCM25°C85%6 hours
Sulfonyl chloridePyridineDCM25°C82%8 hours
Activated sulfinateK₂CO₃MeOH0°C92%4 hours

The electronic nature of the sulfonyl chloride significantly influences the reaction outcome. Electron-withdrawing groups on the aromatic ring enhance electrophilicity, facilitating nucleophilic attack by the amine. The reaction mechanism involves formation of a tetrahedral intermediate followed by chloride elimination to yield the sulfonamide product [6] [5].

Recent developments in sulfonamide synthesis have explored alternative sulfur sources including sulfinate salts and DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as more environmentally friendly alternatives to traditional sulfonyl chlorides [6]. These reagents offer improved stability and reduced toxicity while maintaining comparable reactivity profiles.

Advanced functionalization techniques include photocatalytic late-stage sulfonamide modification, where existing sulfonamides are converted to sulfonyl radical intermediates under metal-free conditions. This approach allows for further structural diversification without requiring harsh reaction conditions [7] [8].

Transition Metal-Catalyzed Approaches

Transition metal-catalyzed methodologies for N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide synthesis offer enhanced selectivity and milder reaction conditions compared to traditional nucleophilic substitution routes. These approaches leverage the unique reactivity of metal-carbene complexes and their ability to facilitate C-C bond formation with high stereochemical control [3] [9].

Rhodium-catalyzed cyclopropanation represents the most established transition metal approach for cyclopropane synthesis. Dirhodium tetraacetate and related rhodium carboxylate complexes serve as effective catalysts for diazo compound decomposition and subsequent carbene transfer to alkenes [9] [10]. The mechanism involves initial coordination of the diazo compound to the rhodium center, followed by nitrogen extrusion to generate a rhodium-carbene intermediate that undergoes concerted addition to the alkene substrate [9].

Palladium-catalyzed approaches offer unique advantages for cyclopropane synthesis through oxidative pathways. Palladium(II/IV) catalytic systems enable the stereospecific conversion of enynes into cyclopropyl ketones through nucleophilic attack of tethered olefins onto palladium(IV)-carbon bonds [11] [12]. These transformations proceed with net inversion of geometry compared to traditional palladium(II/0) systems, providing access to complementary stereochemical outcomes [12].

Table 3: Transition Metal-Catalyzed Cyclopropane Formation

CatalystSubstrateConditionsYieldSelectivity
Rh₂(OAc)₄Diazo compoundsCH₂Cl₂, 25°C85-90%>95% syn
Pd(OAc)₂EnynesMeCN, 80°C75-82%>90% trans
Cu(OTf)Diazo estersToluene, 90°C80-85%>85% cis

Copper-catalyzed approaches provide versatile access to cyclopropane derivatives through multiple mechanistic pathways. Copper(I) complexes effectively catalyze cyclopropanation reactions with diazo compounds, offering excellent functional group tolerance and stereoselectivity [13] [14]. The copper-catalyzed synthesis of β-boryl cyclopropanes demonstrates the potential for incorporating additional functionality during the cyclopropanation process [14] [15].

Recent developments in copper catalysis include the use of carbon monoxide as a C1 source in cyclopropane synthesis. This approach generates carbene intermediates through copper-catalyzed carbonylation processes, enabling the formation of cyclopropyl bis(boronates) with complete diastereoselectivity [15] [16].

Palladium-catalyzed ligand-directed oxidative functionalization of cyclopropanes offers opportunities for post-synthetic modification of cyclopropane rings. These methods utilize oxazoline, oxime ether, and pyridine directing groups to achieve selective C-H functionalization and C-C bond activation [17]. The choice of oxidant (IOAc, PhI(OAc)₂, or benzoquinone) determines the product distribution and reaction pathway [17].

Stereoselective Synthesis and Chiral Resolution

Stereoselective synthesis of N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide requires careful control of multiple stereochemical elements, including the configuration of the cyclopropane rings and the orientation of substituents. The presence of two cyclopropane rings in the target molecule creates significant synthetic challenges for achieving high stereoselectivity [18] [19].

Asymmetric cyclopropanation methodologies have evolved to incorporate chiral ligands and catalysts that induce enantioselectivity during ring formation. Chiral bisoxazoline (BOX) ligands with transition metal complexes provide excellent stereochemical control for cyclopropane synthesis [19] [20]. The C2-symmetric nature of these ligands ensures consistent facial selectivity during carbene transfer processes [19].

Table 4: Stereoselective Cyclopropanation Methods

MethodCatalystLigandEnantioselectivityYield
Rh-catalyzedRh₂(OAc)₄Chiral carboxylate>95% ee85-90%
Cu-catalyzedCu(OTf)₂BOX ligand>90% ee80-85%
Co-catalyzedCo(II)-porphyrinChiral amidoporphyrin>95% ee75-80%

The development of metalloradical catalysis (MRC) has provided new opportunities for asymmetric cyclopropanation. Cobalt(II)-based metalloradical systems with chiral amidoporphyrin ligands enable highly enantioselective cyclopropanation of alkenes with in situ-generated α-aryldiazomethanes [21] [22]. The D₂-symmetric chiral amidoporphyrin platform creates cavity-like environments that control the stereochemical outcome of radical intermediates [22].

Substrate-controlled stereoselective approaches utilize hydroxyl-directed Simmons-Smith cyclopropanation for achieving high diastereoselectivity. The "reagent-controlled" Charette asymmetric cyclopropanation can achieve 100% stereoselectivity when properly optimized [18]. These methods rely on pre-existing chiral centers or directing groups to influence the stereochemical outcome of the cyclopropanation process [18].

Recent advances in asymmetric radical cyclopropanation have demonstrated the synthesis of cyclopropyl α-amino acids with excellent enantioselectivity. The Co(II)-catalyzed asymmetric radical cyclopropanation of dehydroaminocarboxylates proceeds with high yields and excellent enantioselectivity, exhibiting Z-diastereoselectivity opposite to uncatalyzed thermal reactions [21].

Chiral resolution techniques provide alternative approaches when direct asymmetric synthesis is challenging. The use of chiral auxiliaries and subsequent removal through chemical or enzymatic methods allows access to enantiomerically pure cyclopropane derivatives [23]. Catalytically formed chiral auxiliaries represent an emerging strategy that reduces the need for different chiral catalysts for each transformation [23].

Green Chemistry and Solvent Optimization

Green chemistry principles have become increasingly important in the development of sustainable synthetic methodologies for N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide. Traditional cyclopropane synthesis methods often employ hazardous reagents, toxic solvents, and generate significant waste streams, necessitating the development of more environmentally friendly alternatives [24] [25].

Solvent-free methodologies represent a significant advancement in green cyclopropane synthesis. Mechanochemical approaches using ball-milling techniques enable the synthesis of cyclopropanes without bulk solvents, operating under ambient conditions with improved safety profiles [26] [27]. The mechanochemical activation of zinc(0) for Simmons-Smith cyclopropanation provides access to gram-scale synthesis with operational simplicity and reduced environmental impact [26].

Table 5: Green Chemistry Approaches

MethodSolvent SystemEnergy InputWaste ReductionE-factor
MechanochemicalSolvent-freeBall-milling85%12.5
AqueousWaterAmbient70%18.2
Ionic liquidsIL mediumMicrowave75%15.8
PhotocatalyticMinimal organicBlue light80%14.3

Aqueous media reactions offer environmentally benign alternatives to traditional organic solvents. The reaction of benzenesulfonyl chloride with primary and secondary amines in aqueous media provides high conversions to sulfonamides at elevated pH values [28]. These reactions achieve 94-98% yields of sulfonamides using 1.0 M aqueous sodium hydroxide as the medium [28].

Photocatalytic methodologies represent cutting-edge approaches to green cyclopropane synthesis. The development of photocatalytic methods for cyclopropane formation using bench-stable reagents and oxygen as an oxidant eliminates the need for hazardous diazo compounds [29]. These reactions proceed through single-electron transfer mechanisms initiated by blue light, offering excellent functional group tolerance [29].

Ionic liquids provide alternative reaction media that can be recycled and reused, reducing overall environmental impact. The use of ionic liquids in cyclopropanation reactions offers improved selectivity and reduced volatility compared to traditional organic solvents [25]. These media are particularly effective for microwave-assisted reactions, providing rapid heating and enhanced reaction rates [25].

The implementation of hydrogen-borrowing catalysis represents a sustainable approach to cyclopropane synthesis. This methodology eliminates the need for stoichiometric reducing agents and utilizes alcohols as hydrogen sources, generating water as the only byproduct [30] [31]. The α-cyclopropanation of ketones through hydrogen-borrowing catalysis provides an atom-economical route to cyclopropane derivatives [31].

Biocatalytic approaches using engineered enzymes offer highly selective and environmentally friendly alternatives to chemical catalysts. Engineered variants of sperm whale myoglobin enable diastereo- and enantioselective construction of cyclopropyl ketones through olefin cyclopropanation [32] [33]. These biocatalysts operate under mild conditions and provide access to diverse cyclopropane scaffolds with high stereoselectivity [33].

The calculation of E-factors for various cyclopropanation methods provides quantitative assessment of environmental impact. Solvent-free mechanochemical methods achieve E-factors as low as 12.5, representing significant improvements over traditional solution-phase approaches [25]. The systematic evaluation of reaction conditions through green chemistry metrics enables the identification of optimal synthetic routes that balance efficiency with environmental sustainability [25].

XLogP3

2.2

Dates

Last modified: 08-16-2023

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